4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one
Description
4-(4-Ethoxybenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one is a structurally complex heterocyclic compound featuring a pyrrol-2-one core substituted with a 4-ethoxybenzoyl group, a 5-methylisoxazol-3-yl moiety, and a phenyl ring. This compound belongs to the 5-hydroxy-2H-pyrrol-2-one class, which is notable for its diverse pharmacological activities, including antiestrogenic effects . Key structural attributes include:
- Pyrrol-2-one core: A five-membered lactam ring with keto-enol tautomerism.
- 4-Ethoxybenzoyl group: Introduces electron-donating ethoxy substituents, influencing solubility and electronic properties.
Properties
IUPAC Name |
(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-phenylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c1-3-29-17-11-9-16(10-12-17)21(26)19-20(15-7-5-4-6-8-15)25(23(28)22(19)27)18-13-14(2)30-24-18/h4-13,20,26H,3H2,1-2H3/b21-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFBXDYROPCMOD-XUTLUUPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=CC=C4)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-ethoxybenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one is a member of the pyrrolone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately . Its structure features key functional groups that contribute to its biological activity, including an ethoxybenzoyl moiety and a fluorophenyl group, which may enhance its interaction with biological targets.
Antitumoral Activity
Recent studies have highlighted the potential antitumoral properties of pyrrolone derivatives. A related study identified compounds with significant antitumoral effects against estrogen receptor-positive breast cancer cells. These compounds were shown to inhibit estrogen-mediated transcriptional activity, suggesting that similar derivatives may exhibit comparable mechanisms of action.
Key Findings:
- Inhibition of Estrogen Receptor Alpha (ERα): Compounds demonstrated inhibition of ERα activity.
- Induction of Apoptosis: Induced apoptosis and cell cycle arrest in cancer cells.
- Combinatory Therapy Potential: Potential for combinatory therapy with established treatments like Tamoxifen.
Antibacterial Activity
The antibacterial properties of pyrrolone derivatives have also been explored. Research indicates that certain 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the pyrrolone structure could yield effective antibacterial agents.
Minimum Inhibitory Concentrations (MICs):
| Compound | MIC against MRSA | MIC against MRSE |
|---|---|---|
| Lead Compound 38 | 8 μg/mL | 4 μg/mL |
| Linezolid-resistant MRSA | 8-16 μg/mL | - |
The biological activity of this compound is likely mediated through multiple pathways:
- Cell Cycle Regulation: Induction of cell cycle arrest in cancer cells.
- Apoptotic Pathways: Activation of apoptotic signaling pathways leading to cancer cell death.
- Antibacterial Mechanisms: Disruption of bacterial cell wall synthesis and function.
Case Study 1: Antitumor Effects in Breast Cancer
A study conducted on estrogen receptor-positive breast cancer cells demonstrated that the compound inhibited cell proliferation and induced apoptosis. The results indicated that treatment with the compound led to a significant reduction in tumor size in xenograft models.
Case Study 2: Efficacy Against MRSA
In vitro studies showed that the compound exhibited significant antibacterial activity against MRSA strains. The compound's effectiveness was comparable to standard antibiotics, suggesting its potential as a novel therapeutic agent in treating resistant bacterial infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous pyrrol-2-one derivatives from the provided evidence. Key structural variations and their implications are highlighted.
Substituent Variations on the Pyrrol-2-One Core
Key Observations :
- Position 1 : Substitution with heterocycles (e.g., isoxazole, thiadiazole) or bulky groups (e.g., cyclohexyl) modulates steric hindrance and pharmacokinetic properties.
- Position 3 : Electron-withdrawing groups (e.g., 4-chlorophenyl) or electron-donating groups (e.g., 4-methoxyphenyl) influence electronic distribution and receptor interactions.
- Position 5 : Phenyl or substituted phenyl groups are common, with alkyl substituents (e.g., ethyl in CAS 618073-32-8) altering lipophilicity.
Key Observations :
- Yields for pyrrol-2-one derivatives vary widely (22–45%), likely due to steric and electronic effects of substituents.
- Nitro-substituted chalcones (e.g., in Compound 35) may require harsher conditions or longer reaction times, though specific data are absent.
Physicochemical Properties
Key Observations :
- Ethoxy and methoxy groups improve aqueous solubility compared to purely hydrophobic substituents (e.g., cyclohexyl).
- Thiadiazole-containing compounds (e.g., CAS 618073-32-8) may exhibit higher metabolic stability but lower solubility.
Research Findings and Pharmacological Implications
For example:
- Compound 32 : Demonstrated moderate antiestrogenic activity in receptor-binding assays .
- Compound 19 : Showed enhanced potency due to the electron-withdrawing 4-chlorophenyl group .
Hypothesized Activity of Target Compound :
- The 5-methylisoxazol-3-yl group may enhance metabolic stability compared to benzyl or cyclohexyl substituents.
- The 4-ethoxybenzoyl group could improve membrane permeability relative to methoxy analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
